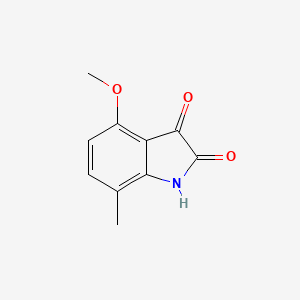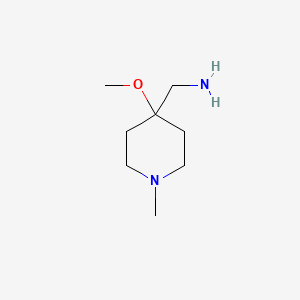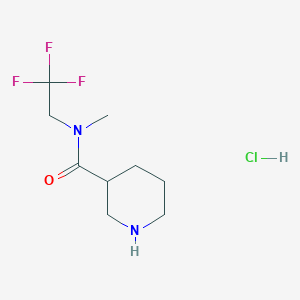
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Inhibition
- Soluble Epoxide Hydrolase Inhibitors : Piperidine-carboxamide inhibitors have been identified for their role in inhibiting soluble epoxide hydrolase, an enzyme involved in various physiological processes. These inhibitors were discovered using high-throughput screening and encoded library technology. The triazine heterocycle, similar in complexity to the queried compound, was crucial for potency and selectivity, suggesting the relevance of carefully structured piperidine derivatives in enzyme inhibition (R. K. Thalji et al., 2013).
Neuroinflammation Imaging
- PET Imaging of Microglia : Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, have been developed for PET imaging to study reactive microglia and their role in neuroinflammation. This application demonstrates the potential of piperidine derivatives in neuroimaging and the study of neuropsychiatric disorders, highlighting the diverse scientific research applications of such compounds (A. Horti et al., 2019).
Anti-Acetylcholinesterase Activity
- Acetylcholinesterase Inhibitors : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide significantly increased activity, suggesting the role of piperidine derivatives in developing therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Antifouling Membrane Properties
- Polyamide Nanofiltration Membranes : The antifouling properties of polyamide nanofiltration membranes have been improved by reducing the density of surface carboxyl groups. This research suggests the potential of modifying piperidine-derived polyamide structures to enhance the performance of filtration membranes, relevant for environmental and water treatment applications (Yinghui Mo et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O.ClH/c1-14(6-9(10,11)12)8(15)7-3-2-4-13-5-7;/h7,13H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSAXLWIXDWXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



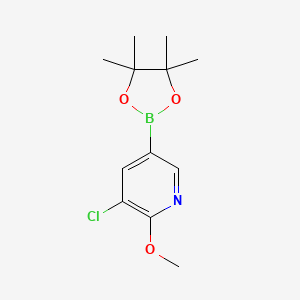
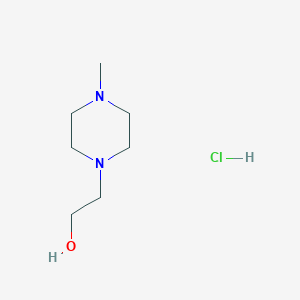
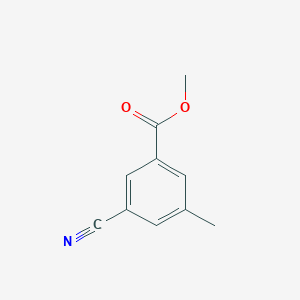
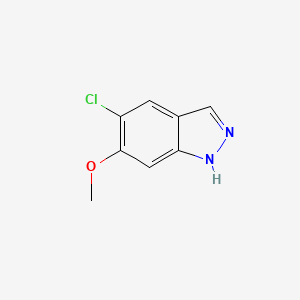
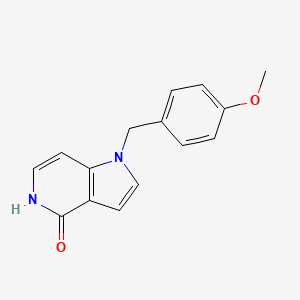
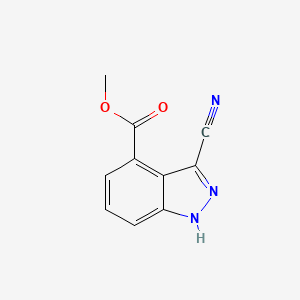
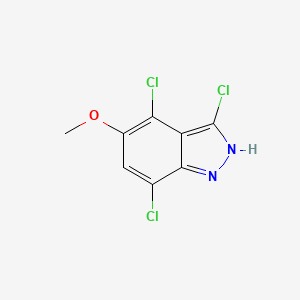
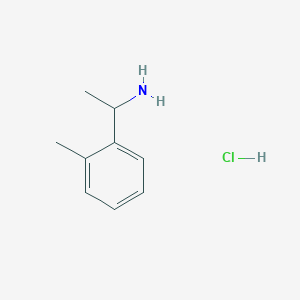
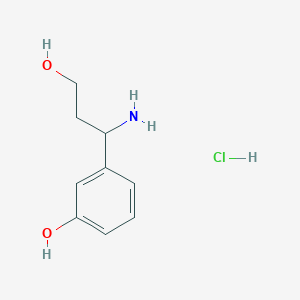
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
